molecular formula C9H9BrO4 B1338282 5-Bromo-2,4-dimethoxybenzoic acid CAS No. 32246-20-1

5-Bromo-2,4-dimethoxybenzoic acid

Cat. No. B1338282
CAS RN: 32246-20-1
M. Wt: 261.07 g/mol
InChI Key: WOPJFSQYDOHZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816070B2

Procedure details

1.1 A solution of 15 g of 5-bromo-2,4-dihydroxybenzoic acid, 14.4 ml of iodomethane and 62.9 g of caesium carbonate in 100 ml of N,N-dimethylformamide (DMF) is heated under reflux for 16 hours. The mixture is subjected to conventional work-up, giving 16.7 g of 5-bromo-2,4-dimethoxybenzoic acid (“1”).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](O)=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].IC.[C:15](=O)([O-])[O-].[Cs+].[Cs+].CN(C)[CH:23]=[O:24]>>[Br:1][C:2]1[C:3]([O:24][CH3:23])=[CH:4][C:5]([O:11][CH3:15])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)O
Name
Quantity
14.4 mL
Type
reactant
Smiles
IC
Name
Quantity
62.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.